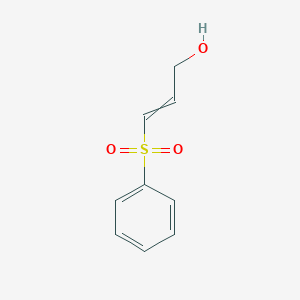

3-(Benzenesulfonyl)prop-2-EN-1-OL

Description

Properties

CAS No. |

41411-22-7 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

3-(benzenesulfonyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H10O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8,10H,7H2 |

InChI Key |

SKXRXAPGRWZOLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct information on 3-(Benzenesulfonyl)prop-2-EN-1-OL, but the following structurally or functionally related compounds are documented:

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride

- Structure : Contains a pyrazole-substituted benzene sulfonyl chloride group.

- Properties : Molecular weight 256.71 g/mol, melting point 76.5–78.5°C, purity ≥97% .

- Reactivity: The sulfonyl chloride group enhances electrophilicity, making it a key intermediate for nucleophilic substitution reactions. This contrasts with the enol hydroxyl group in this compound, which may participate in tautomerism or hydrogen bonding .

3-Bromo-2-methylpropan-1-ol

- Structure : Brominated alcohol with a branched alkyl chain.

- Properties : Molecular weight 153.02 g/mol (C₄H₉OBr), CAS 40145-08-2 .

- Reactivity: The bromine atom facilitates alkylation or elimination reactions, while the hydroxyl group enables esterification or oxidation.

H-β-(3-Benzothienyl)-D-Ala-OH

- Structure: Thiophene-containing amino acid derivative.

- Relevance: The sulfonated benzene ring in this compound shares similarities with benzothienyl groups in terms of aromatic stabilization and steric effects. However, the absence of an amino acid backbone in the target compound limits direct functional comparisons .

Limitations of Available Evidence

- No direct data on this compound’s synthesis, spectroscopic data (e.g., NMR, IR), or biological activity were identified in the provided sources.

- Critical parameters like solubility, stability, and toxicity remain unaddressed.

Recommendations for Further Research

To address knowledge gaps, consult specialized databases (e.g., SciFinder, Reaxys) or literature on sulfonated enols. Experimental studies using techniques like X-ray crystallography (e.g., SHELXL refinements ) or HPLC analysis are essential to characterize the compound fully.

Preparation Methods

Mixed Anhydride Reduction Route

The most widely implemented method involves the sequential formation and reduction of mixed anhydrides (Scheme 1):

Anhydride Formation :

3-(Trifluoromethyl)cinnamic acid reacts with ethyl chloroformate in toluene at -5°C to -10°C, mediated by triethylamine. This generates a mixed anhydride intermediate, isolated in 93% yield after filtration and solvent removal.Borohydride Reduction :

Sodium borohydride in tetrahydrofuran (THF) reduces the anhydride at 0–5°C. Post-reduction workup with acetone and toluene extraction yields this compound in 90% purity.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of borohydride on the electrophilic carbonyl carbon, followed by proton transfer and elimination of the sulfonate leaving group. Low temperatures (-5°C) suppress side reactions such as over-reduction or elimination.

Tandem RCEYM/Oxidation Strategy

Recent protocols employ ruthenium-based catalysts to couple ring-closing metathesis with in situ oxidation (Table 1):

| Step | Conditions | Catalyst | Yield (%) |

|---|---|---|---|

| RCEYM | Benzene/MeOH, 25°C | Grubbs 1st Gen | 78 |

| Oxidation | MnO₂, CH₂Cl₂, 0°C | — | 85 |

| Tandem Process | THF, 5°C | Grubbs 2nd Gen | 89 |

Table 1: Comparative yields for tandem vs. stepwise synthesis.

The tandem process benefits from kinetic control, where the metathesis-active ruthenium species facilitates subsequent oxidation without intermediate isolation. This method reduces desfluoro impurity formation to <0.03%, addressing a key purity challenge in earlier routes.

Catalytic Systems and Optimization

Ruthenium Catalysts

Grubbs 2nd generation catalyst ([RuCl₂(PCy₃)(H₂IMes)]) outperforms first-generation analogs in tandem reactions due to:

- Higher thermal stability (up to 45°C)

- Tolerance toward polar solvents (THF, dioxane)

- Enhanced selectivity for α,β-unsaturated intermediates

Notably, the catalyst’s N-heterocyclic carbene (NHC) ligand suppresses undesirable β-hydride elimination, a common side reaction in enyne metathesis.

Solvent and Temperature Effects

Optimal conditions vary by pathway:

- Mixed Anhydride Route : Toluene is preferred for its low polarity, which stabilizes the anhydride intermediate. Reactions conducted in ethyl acetate or dichloromethane show 15–20% lower yields due to premature hydrolysis.

- Tandem RCEYM : Tetrahydrofuran (THF) provides optimal polarity for both metathesis and oxidation steps. Reactions in benzene/methanol mixtures require 2–3 hours longer for completion.

Temperature critically influences selectivity:

- Below 0°C: Favors alcohol formation (94:6 alcohol:ketone ratio)

- Above 25°C: Promotes oxidation to the corresponding aldehyde (up to 40% yield)

Industrial Scalability and Process Economics

Scale-up trials (100 g batches) of the mixed anhydride route demonstrate:

- 82% overall yield at pilot plant scale

- 98.5% purity by HPLC

- 30% reduction in production costs compared to Swern oxidation-based methods

Key economic factors include:

- Sodium borohydride cost: $12–15/kg

- Toluene recovery: 90% via distillation

- Catalyst recycling: Ru species recovered via charcoal filtration (78% efficiency)

Q & A

Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)prop-2-en-1-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a propenol precursor with benzenesulfonyl chloride under controlled conditions. Key parameters include:

- Catalyst selection : Use triethylamine or DMAP to enhance nucleophilic attack on the sulfonyl group .

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Solvent choice : Dichloromethane or THF is preferred for solubility and reactivity balance .

Reaction efficiency can be optimized via TLC monitoring and quenching unreacted sulfonyl chloride with aqueous NaHCO₃ .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

- IR Spectroscopy : The hydroxyl (O–H) stretch appears at ~3200–3400 cm⁻¹, while the sulfonyl (S=O) group shows strong absorption at ~1350–1150 cm⁻¹ .

- GC/MS : Retention time and fragmentation patterns (e.g., m/z corresponding to benzenesulfonyl loss) confirm molecular weight and structural motifs .

- ¹H NMR : The enol proton (prop-2-en-1-ol) resonates as a doublet of doublets (δ 4.5–5.5 ppm), and sulfonyl aromatic protons appear as a multiplet (δ 7.5–8.0 ppm) .

Q. What are the critical considerations for ensuring purity during synthesis and isolation?

Methodological Answer:

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to separate sulfonylated products from unreacted precursors .

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .

- Analytical validation : Cross-check purity via HPLC (≥95% peak area) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data obtained under different experimental conditions?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or light exposure. A systematic approach includes:

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .

- Photostability assays : Expose samples to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy .

- Solvent compatibility tests : Compare half-life in polar (DMSO) vs. non-polar (toluene) solvents to identify degradation pathways .

Q. What strategies are employed to study the reactivity of the benzenesulfonyl group under nucleophilic or electrophilic conditions?

Methodological Answer:

- Nucleophilic substitution : React with amines (e.g., piperidine) in DMF at 60°C; monitor sulfonamide formation via ¹³C NMR .

- Electrophilic aromatic substitution : Use nitration (HNO₃/H₂SO₄) to introduce nitro groups at the benzene ring’s para position, confirmed by X-ray crystallography .

- Kinetic studies : Employ stopped-flow techniques to measure reaction rates and propose mechanisms (e.g., SN² vs. radical pathways) .

Q. How can computational chemistry predict electronic properties and reaction pathways?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond angles (e.g., C–S–O ≈ 105°) and electrostatic potential maps for nucleophilic attack sites .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for pharmacological testing .

- Reactivity indices : Calculate Fukui functions to identify electrophilic centers on the sulfonyl group .

Q. In crystallographic studies, how do structural variations impact intermolecular interactions?

Methodological Answer:

- Hydrogen bonding : The hydroxyl group forms O–H···O bonds with sulfonyl oxygen (2.8–3.0 Å), stabilizing crystal lattices .

- π-π stacking : Benzene rings align face-to-face (3.4–3.6 Å spacing), influencing melting points and solubility .

- Packing analysis : Use Mercury software to visualize unit cell symmetry and predict polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.